UTL-5g is a small-molecule compound investigated for its potential chemoprotective and radioprotective properties. [, , , , , , , , , , ] It acts as a prodrug, meaning it requires metabolic conversion within the body to exert its biological effects. [, ] UTL-5g has been studied in various preclinical models to assess its ability to mitigate the side effects of chemotherapy and radiation therapy. [, , , , , , , , , , ]
Chemical Reactions Analysis
UTL-5g is primarily metabolized by carboxylesterases, specifically human carboxylesterase 1b (hCE1b) and hCE2. [] These enzymes hydrolyze UTL-5g into two main metabolites:
5-methylisoxazole-3-carboxylic acid (Isox): Identified as the active metabolite responsible for many of UTL-5g's pharmacological effects. [, ]
2,4-dichloroaniline (DCA): Considered an inactive metabolite. [, ]
Mechanism of Action
The primary mechanism of action of UTL-5g is attributed to its ability to modulate the levels of specific cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [, , , , , , , , ]
TNF-α Modulation: UTL-5g has been shown to lower elevated TNF-α levels induced by various stimuli, including cisplatin treatment, radiation exposure, and lipopolysaccharide/D-galactosamine administration. [, , , , , , , , ]
Other Cytokine Modulation: UTL-5g also influences the levels of other cytokines, such as IL-12, IL-5, and TGF-β, contributing to its protective effects. [, , , ]
Megakaryocyte Enhancement: In vivo studies suggest that UTL-5g can enhance the production of platelets by protecting or increasing the number of CD41+ megakaryocytes in the bone marrow. []
Applications
Chemoprotection: Studies have demonstrated that UTL-5g can mitigate cisplatin-induced toxicities, including:
Nephrotoxicity: Reducing blood urea nitrogen (BUN) and creatinine levels. []
Radioprotection: UTL-5g has shown promise in reducing radiation-induced damage in:
Liver: Protecting against acute liver injury by lowering AST, ALT, and TNF-α levels. []
Lung: Decreasing TGF-β and TNF-α levels elevated by lung irradiation. []
Melanocytes: Potentially protecting against radiation-induced injury. []
Anti-inflammatory Effects: UTL-5g and its active metabolite, Isox, exhibit anti-inflammatory properties in models like carrageenan-induced edema. []
Cardioprotection: Isox has shown potential in reducing doxorubicin-induced cardiotoxicity in rats and protecting cardiomyocytes in vitro. []
Related Compounds
5-Methylisoxazole-3-carboxylic acid (Isox)
Compound Description: 5-Methylisoxazole-3-carboxylic acid (Isox) is the primary active metabolite of UTL-5g. [ [] ] It exhibits anti-inflammatory properties, demonstrated by its efficacy in reducing carrageenan-induced edema in rats. [ [] ] Additionally, Isox displays cardioprotective effects, mitigating doxorubicin-induced cardiac toxicity in both in vivo and in vitro studies. [ [] ]
Relevance: Isox is a key metabolite of UTL-5g, generated through enzymatic hydrolysis. [ [] ] While UTL-5g itself possesses biological activity, Isox demonstrates greater potency in some assays, suggesting it plays a significant role in the overall therapeutic effects observed with UTL-5g. [ [, ] ]
2,4-Dichloroaniline (DCA)
Compound Description: 2,4-Dichloroaniline (DCA) is a metabolite generated alongside Isox during the enzymatic hydrolysis of UTL-5g. [ [] ] Unlike Isox, DCA does not exhibit significant protective effects in the LPS/D-(+)-galactosamine-induced septic shock model. [ [] ]
Relevance: DCA, along with Isox, provides insight into the metabolic pathway of UTL-5g. [ [] ] The lack of significant biological activity observed with DCA further emphasizes the role of Isox as the primary active metabolite contributing to UTL-5g's therapeutic profile. [ [] ]
Methyl ester of 5-Methylisoxazole-3-carboxylic acid (Isox-Me)
Compound Description: Isox-Me is an esterified analogue of Isox. [ [] ] In contrast to Isox, Isox-Me displays diminished anti-inflammatory activity in the carrageenan-induced edema model and lacks significant cardioprotective effects against doxorubicin-induced toxicity. [ [] ]
Relevance: Comparing Isox-Me to Isox and UTL-5g highlights the importance of the carboxylic acid moiety for the observed biological activities. [ [] ] The reduced activity of the esterified analogue underscores the specific structural requirements for efficacy.
Ethyl ester of 5-Methylisoxazole-3-carboxylic acid (Isox-Et)
Compound Description: Isox-Et, similar to Isox-Me, is an esterified analogue of Isox. [ [] ] Like Isox-Me, it exhibits reduced anti-inflammatory effects in the carrageenan-induced edema model and does not provide significant cardioprotection against doxorubicin-induced toxicity. [ [] ]
Relevance: Isox-Et further strengthens the observation that esterification of the carboxylic acid group in Isox leads to a reduction in its anti-inflammatory and cardioprotective properties, indirectly emphasizing the importance of the free carboxylic acid group in UTL-5g's mechanism of action. [ [] ]
Relevance: Leflunomide serves as a structural comparison point for UTL-5g. Both compounds share a 5-methylisoxazole core but differ in their side chain substitutions and their metabolic pathways. [ [] ] While both exhibit anti-inflammatory activity, UTL-5g demonstrates a more favorable safety profile, with potential liver-protective effects observed in preclinical studies. [ [] ]
Teriflunomide
Compound Description: Teriflunomide is the active metabolite of leflunomide, also inhibiting DHODH and used in treating multiple sclerosis. [ [] ] Similar to its parent compound, teriflunomide raises concerns about potential liver toxicity and teratogenicity. [ [] ]
Relevance: Teriflunomide highlights the potential drawbacks of directly targeting DHODH for therapeutic benefit. [ [] ] Despite structural similarities between UTL-5g and leflunomide/teriflunomide, their distinct mechanisms of action (with UTL-5g not inhibiting DHODH) and observed toxicity profiles emphasize the importance of nuanced structural modifications in drug development. [ [] ]
UTL-4 Compounds
Compound Description: The UTL-4 series comprises compounds structurally similar to leflunomide, sharing the same core scaffold. [ [] ] These compounds exhibit comparable toxicological and pharmacological profiles to leflunomide and teriflunomide, including potential liver toxicity. [ [] ]
Relevance: The UTL-4 series serves as a contrasting group to UTL-5g. Despite sharing the 5-methylisoxazole core with leflunomide, UTL-5g demonstrates a distinct metabolic pathway and improved safety profile compared to UTL-4 compounds and leflunomide. [ [] ] This comparison underscores the impact of specific structural modifications on both efficacy and toxicity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WF-210 is a potent activator of procaspase-3. It acts by inducing apoptosis in cancer cells and reducing tumor growth in human breast, liver and gallbladder cancer xenografts.
Janus kinase 3 (JAK3) is a cytoplasmic protein tyrosine kinase that functions in the initiation of cytokine-triggered signal transduction by catalyzing the phosphorylation of signal transduction and activators of transcription (STATs). JAK3 is abundantly expressed in normal lymphoid cells as well as human lymphoblastic and myeloblastic leukemia cells. WHI-P131 selectively inhibits the tyrosine kinase activity of JAK3 with an IC50 value of 78 µM without affecting the enzymatic activity of JAK1, JAK2, or other protein tyrosine kinases (IC50 ≥350 µM). WHI-P131 induces apoptosis in JAK3-expressing human leukemia cell lines NALM-6 and LC1;19, but not in melanoma or squamous carcinoma cell lines. WHI-P131, also known as Janex 1, is a potent and selective Janus kinase 3 inhibitor with an IC50 value of 78 µM. WHI-P131 inhibits human glioblastoma cell adhesion and invasion. WHI-P131 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model.